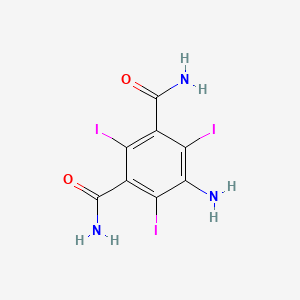![molecular formula C9H19NO3 B13778810 N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol It is characterized by the presence of a hydroxy group and a hydroxymethyl group attached to a hexyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide typically involves the reaction of 6-hydroxy-5-(hydroxymethyl)hexanol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
6-Hydroxy-5-(hydroxymethyl)hexanol+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetamide group can be reduced to form primary amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(Hydroxymethyl)acetamide: Similar structure but lacks the hexyl chain.
N-(Hydroxyethyl)acetamide: Contains an ethyl chain instead of a hexyl chain.
N-(Hydroxypropyl)acetamide: Contains a propyl chain instead of a hexyl chain.
Uniqueness
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide is unique due to its longer hexyl chain, which provides distinct chemical properties and reactivity compared to shorter-chain analogs. This uniqueness makes it valuable for specific applications where longer chain lengths are required .
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[6-hydroxy-5-(hydroxymethyl)hexyl]acetamide |
InChI |
InChI=1S/C9H19NO3/c1-8(13)10-5-3-2-4-9(6-11)7-12/h9,11-12H,2-7H2,1H3,(H,10,13) |
InChI Key |
KAUWSRXQRGNEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)


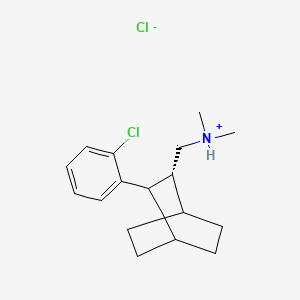
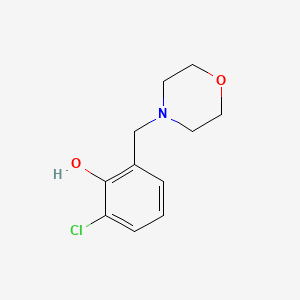

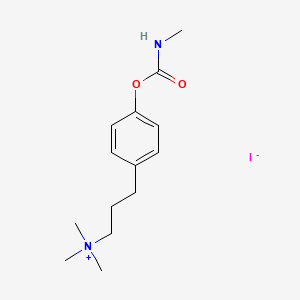
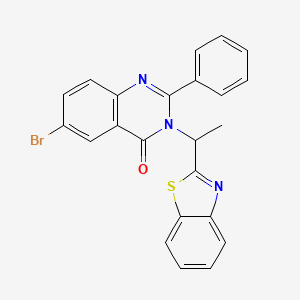
![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
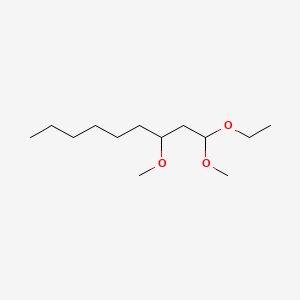
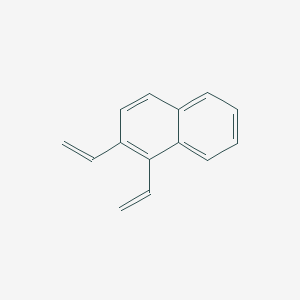
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
